Pemafibrate

概述

描述

派玛菲布是一种新型的选择性过氧化物酶体增殖物激活受体α调节剂(SPPARMα)。它主要用于治疗血脂异常,血脂异常是指血液中脂质水平异常。 派玛菲布在疗效和安全性方面优于传统的贝特类药物,使其成为治疗高甘油三酯血症和低高密度脂蛋白胆固醇水平患者的理想治疗选择 .

准备方法

派玛菲布是通过一系列涉及特定试剂和条件的化学反应合成的反应条件包括使用适当的溶剂、催化剂和温度控制,以确保获得具有高纯度和高产率的所需产物 . 派玛菲布的工业生产方法涉及将实验室合成过程扩大规模,同时保持严格的质量控制措施,以确保最终产品的质量一致性和安全性 .

化学反应分析

派玛菲布经历了各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,派玛菲布的氧化会导致氧化衍生物的形成,而还原会产生该化合物的还原形式 .

科学研究应用

Dyslipidemia Management

Pemafibrate has been studied extensively for its effects on lipid profiles in patients with dyslipidemia, particularly those with type 2 diabetes. In clinical trials, it demonstrated a significant reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol levels compared to placebo. The PROMINENT trial, which focused on patients with type 2 diabetes and hypertriglyceridemia, reported a median reduction in triglyceride levels of 31.1% in the this compound group versus 6.9% in the placebo group .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has shown potential benefits for patients with non-alcoholic fatty liver disease (NAFLD). A phase II trial indicated improvements in liver stiffness and reductions in alanine aminotransferase levels without significantly altering liver fat content . This suggests that while this compound may not directly reduce hepatic steatosis, it could improve liver function markers.

Chronic Kidney Disease

Given its biliary excretion pathway, this compound is safer for use in patients with chronic kidney disease compared to traditional fibrates, which are renally excreted and can worsen kidney function tests . This characteristic allows for its application in a broader patient population who may have previously been excluded from fibrate therapy.

Safety Profile

This compound exhibits a favorable safety profile with fewer adverse effects compared to conventional fibrates. Clinical studies have reported lower rates of liver function test abnormalities and renal adverse events when this compound is used in conjunction with statins . However, some studies indicated an increased risk of venous thromboembolism and renal adverse events compared to placebo .

Ongoing Research and Future Directions

Current research continues to explore this compound's efficacy across various conditions:

- Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) : Ongoing trials are assessing this compound's role in managing MASLD, which is associated with metabolic syndrome features such as dyslipidemia and hyperglycemia .

- Cardiovascular Outcomes : Although initial studies like PROMINENT did not demonstrate a reduction in cardiovascular events despite lipid improvements, further investigations are warranted to understand this compound's full potential in cardiovascular risk management .

作用机制

派玛菲布通过选择性地与过氧化物酶体增殖物激活受体α结合发挥作用,过氧化物酶体增殖物激活受体α是一种核受体,调节参与脂质代谢的基因的表达。派玛菲布激活过氧化物酶体增殖物激活受体α导致脂蛋白脂肪酶和载脂蛋白A-V的产量增加,同时降低抑制脂蛋白脂肪酶活性的血浆载脂蛋白C-III水平。 这导致富含甘油三酯的脂蛋白的分解代谢增强和血清甘油三酯水平降低 .

相似化合物的比较

派玛菲布在贝特类药物中独树一帜,因为它对过氧化物酶体增殖物激活受体α具有高度的选择性和效力。类似化合物包括非诺贝特、贝扎菲布拉特和吉非贝齐,它们也被用于治疗血脂异常。 这些传统的贝特类药物对过氧化物酶体增殖物激活受体α的选择性和效力较低,导致肝功能障碍和肌酐水平升高等副作用发生率更高 . 派玛菲布优越的效益风险平衡使其成为患者,特别是肾功能障碍或正在服用他汀类药物的患者更理想的选择 .

生物活性

Pemafibrate, a novel selective modulator of peroxisome proliferator-activated receptor alpha (PPARα), represents a significant advancement in the treatment of dyslipidemia and related inflammatory conditions. Unlike traditional fibrates, this compound exhibits a unique mechanism of action and a favorable safety profile, making it a promising therapeutic option for various metabolic disorders.

This compound selectively activates PPARα, which plays a crucial role in lipid metabolism and inflammation. Its binding induces conformational changes in the PPARα structure, enhancing its interaction with co-activators like PGC-1α. This interaction leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory mediators.

Key Biological Activities

-

Lipid Metabolism :

- This compound significantly reduces triglyceride (TG) levels and very-low-density lipoprotein (VLDL) secretion from the liver.

- It enhances lipoprotein lipase (LPL) activity, facilitating the breakdown of TG-rich particles.

- The compound increases serum levels of fibroblast growth factor 21 (FGF21), which is integral to fatty acid metabolism and VLDL regulation .

-

Anti-inflammatory Effects :

- This compound suppresses inflammatory cytokines such as TNF-α and inhibits the activation of NF-κB and AP-1 pathways.

- It promotes anti-inflammatory macrophage polarization and reduces the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) in endothelial cells .

- Fibrosis Mitigation :

Case Studies

A study published in Nature demonstrated that this compound effectively mitigated peritoneal fibrosis in mice by enhancing PPARα expression while suppressing inflammatory responses. The findings highlighted its potential application in chronic peritoneal disease management .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Lipid Reduction | Decreased TG and VLDL levels | Upregulation of FGF21 and LPL activity |

| Anti-inflammatory Response | Reduced TNF-α, VCAM-1, MCP-1 levels | Inhibition of NF-κB/AP-1 pathways |

| Fibrosis Prevention | Amelioration of peritoneal fibrosis | Enhanced PPARα signaling |

Pharmacokinetics

The pharmacokinetic profile shows that this compound has a bioavailability of 15% in rats and 87% in monkeys, with predominant unmetabolized forms observed in plasma. Its metabolic conversion occurs primarily via demethylation .

属性

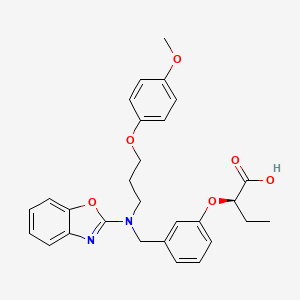

IUPAC Name |

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKNLJLMDFQVHJ-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233891 | |

| Record name | Pemafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848259-27-8 | |

| Record name | Pemafibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848259-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemafibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemafibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMAFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of pemafibrate?

A1: this compound acts as a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound's selectivity for PPARα compare to other fibrates?

A2: this compound exhibits a higher selectivity for PPARα compared to conventional fibrates like fenofibrate and bezafibrate. This selectivity translates to a potentially improved safety profile with fewer off-target effects. [, , , , , , , , , , , ]

Q3: What are the downstream effects of this compound activating PPARα?

A3: this compound's activation of PPARα triggers several beneficial metabolic effects, including:

- Enhanced lipid metabolism: Increases lipoprotein lipase activity, promoting triglyceride breakdown and clearance.

- Improved lipid profile: Significantly reduces triglyceride levels, increases high-density lipoprotein cholesterol (HDL-C), and lowers remnant cholesterol levels. [, , , , , , , , , , , , , , , , , , , , ]

- Modulation of inflammatory responses: Reduces the expression of inflammatory markers like TNF-α and MMP-9 in various tissues, including the liver and arteries. [, , , ]

- Increased FGF21 production: Upregulates fibroblast growth factor 21 (FGF21) production in the liver, which contributes to improved glucose homeostasis, neuroprotection, and potentially other beneficial effects. [, , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C23H29NO6 and a molecular weight of 415.48 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research excerpts do not explicitly detail specific spectroscopic data (e.g., NMR, IR), they do highlight that X-ray crystallography has been instrumental in elucidating the binding interactions between this compound and PPARα.

Q6: What are the primary clinical applications being investigated for this compound?

A6: Research primarily focuses on this compound's potential for:

- Treating dyslipidemia: Primarily hypertriglyceridemia, often in conjunction with low HDL-C levels. [, , , , , , , , , , , , , , , , , , , , , , , ]

- Managing non-alcoholic fatty liver disease (NAFLD): this compound shows promise in improving liver function tests, reducing hepatic steatosis, and potentially mitigating fibrosis in NAFLD patients. [, , , , , , , , , ]

- Preventing cardiovascular events: While the PROMINENT trial did not demonstrate a statistically significant reduction in cardiovascular events in a specific patient population, research continues to explore this compound's potential in this area, particularly in subgroups with specific lipid profiles or those with diabetes and chronic kidney disease. [, , , , , , , ]

Q7: How does this compound's efficacy compare to that of conventional fibrates in clinical trials?

A7: Several studies suggest that this compound demonstrates superior or comparable efficacy to conventional fibrates in reducing triglycerides and raising HDL-C levels. Notably, this compound often achieves these effects at lower doses than traditional fibrates. [, , , , , , , , ]

Q8: Are there any specific patient populations who may benefit more from this compound therapy?

A8: While further research is needed, preliminary findings suggest that:

- Patients with CKD: this compound's primarily hepatic metabolism and biliary excretion make it a potentially safer option for patients with chronic kidney disease compared to renally excreted fibrates. [, , , , , ]

- Lean NAFLD patients: Some studies suggest that this compound might be more effective in improving liver function in lean patients with NAFLD compared to obese patients.

- Patients with high small dense LDL-C: this compound appears to reduce small dense LDL-C levels, a potent cardiovascular risk factor, potentially offering benefits beyond traditional LDL-C lowering.

Q9: How is this compound metabolized and eliminated from the body?

A9: this compound is primarily metabolized in the liver and excreted mainly through the bile, with a smaller portion undergoing renal excretion. [, , , , , ]

Q10: What are the known drug interactions associated with this compound?

A10: While this compound exhibits minimal interactions with statins, co-administration with strong cytochrome P450 (CYP) inhibitors, particularly CYP3A4 inhibitors like clarithromycin, can increase this compound exposure and necessitate dosage adjustments. [, ]

Q11: What are some of the key areas for future research on this compound?

A11: Future research should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。